Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside

Metal-chelation Potentiometry Aminoglycoside-metal complexes

Researchers requiring an anomerically pure manno-configured amino sugar often encounter lots contaminated with gluco/galacto isomers or lacking defined stereochemistry. Methyl 2-amino-2-deoxy-α-D-mannopyranoside (CAS 50991-93-0) eliminates this ambiguity with its unambiguous axial C2-NH₂ orientation. • Guaranteed ≥95% HPLC purity enables direct use without in-house repurification-saving 1-2 days of prep time. • The manno α-anomer delivers predictable deamination product ratios (ca. 2:1 3-ulose:2-O-methyl-glucose) unavailable from gluco/galacto isomers. • Documented pKa 7.78 supports its role as a retention-time calibrant for cation-exchange amino sugar separations. • Standard pack sizes: 1 g and bulk custom; custom synthesis available on request.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
CAS No. 50991-93-0
Cat. No. B13418176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-2-amino-2-deoxy-alpha-D-mannopyranoside
CAS50991-93-0
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)N
InChIInChI=1S/C7H15NO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7+/m1/s1
InChIKeyUCMLSEINWYQAES-BIVRFLNRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-deoxy-α-D-mannopyranoside: Compound Overview


Methyl 2-amino-2-deoxy-alpha-D-mannopyranoside (CAS 50991-93-0) is a 2-amino-2-deoxy hexopyranoside with the manno configuration, belonging to the aminoglycoside/hexosamine class [1]. It features an axial C2 amino group on a methyl α-D-mannopyranoside scaffold (C₇H₁₅NO₅, MW 193.20), distinguishing it from the thermodynamically more common gluco-configured 2-amino-2-deoxy methyl glycosides. The compound serves as a protected yet reactive building block for N-linked disaccharide mimetics, metal-chelating glycoconjugates, and mechanistic probes of amine-directed carbohydrate reactivity [2]. First indexed in the MeSH supplementary concept database in 1974, its synthetic utility in producing furanose-free, anomerically pure intermediates has sustained demand in both academic glycoscience and pharmaceutical intermediate procurement [1].

Stereochemical control: Manno-configuration with axial C2-NH₂ and α-anomeric purity defines reactivity and chelation geometry distinct from gluco/galacto isomers.
Furanose-free reactive building block: Supports protection-group-free N-linked disaccharide mimetic synthesis and metal-chelating glycoconjugate assembly.
Mechanistic probe compatibility: Suited for stereoelectronically controlled deamination and ammonium pKa-dependent chromatographic studies.

Methyl 2-Amino-2-deoxy-α-D-mannopyranoside: Why Generic Analogs Fall Short


Although methyl 2-amino-2-deoxy-α-D-glucopyranoside (gluco isomer) and methyl 2-amino-2-deoxy-α/β-D-galactopyranoside (galacto isomer) share the same molecular formula (C₇H₁₅NO₅) and functional groups, the stereochemical identity of the manno-configured C2 amino group (axial orientation) dictates fundamentally different metal-chelation capacity, deamination regiochemical outcome, ammonium ion basicity, and reactivity in protection-group-free glycosylamine condensations [1][2]. Even the regioisomeric methyl 3-amino-3-deoxy-α-D-mannopyranoside cannot substitute because the C2 amino group in the target compound engages HO-3 as the most effective secondary copper-binding site—a cooperative chelation geometry absent in the 3-amino isomer [1]. Procurement of a generic 'methyl amino-deoxy hexopyranoside' without specifying the manno α-anomer therefore risks selecting a compound with measurably divergent metal-binding affinity, distinct deamination product distribution, and incompatible regiochemistry in disaccharide mimetic construction [1][2][3].

Gluco or galacto isomer
Different C2-NH₂ orientation (equatorial or altered ring configuration) may shift Cu(II) chelation geometry, deamination product distribution, and ammonium ion basicity relative to the manno isomer.
3-Amino regioisomer
Absence of the C2-NH₂/HO-3 cooperative binding site limits metal-chelation predictability; N-linked disaccharide regiochemistry cannot be transferred, affecting intended biological target profile.

Methyl 2-Amino-2-deoxy-α-D-mannopyranoside vs. Analogs: Quantitative Evidence


Copper(II) Complex Stability Advantage

Potentiometric and spectroscopic studies demonstrate that the copper(II) complexes formed by the manno-configured compound (2-amino-2-deoxy-D-mannose and its methyl α-glycopyranoside) exhibit higher stability constants than the corresponding complexes of 2-amino-2-deoxy-D-galactose (GalN) and 2-amino-2-deoxy-D-glucose (GlcN) [1]. The primary binding site is the C2 amino group, and the most effective secondary chelation site in the manno compounds is HO-3—a cooperative binding geometry enabled uniquely by the axial C2-NH₂ / equatorial C3-OH configuration [1]. This stereoelectronic advantage is absent in the gluco (equatorial C2-NH₂) and galacto (axial C4-OH) isomers [1].

Cu(II) complex stability
Head-to-head
Manno (ManN and its methyl α-glycoside): higher stability constants GlcN / GalN: lower stability constants
Reported higher Cu(II) affinity supports predictable metal-chelation geometry for metalloglycoconjugate design.
Axial C2-NH₂ / equatorial C3-OH cooperative binding absent in gluco/galacto.
Metal-chelation Potentiometry Aminoglycoside-metal complexes Cu(II) coordination

Unique Deamination Product Ratio

Deamination of methyl 2-amino-2-deoxy-α-D-mannopyranoside with nitrous acid yields methyl 2-deoxy-α-D-erythro-hexopyranosid-3-ulose and 2-O-methyl-D-glucose in a ratio of approximately 2:1 [1]. This product distribution reflects the axial C2-NH₂ diazotization and subsequent ring contraction/rearrangement pathway that is stereoelectronically specific to the manno configuration. The corresponding gluco isomer (methyl 2-amino-2-deoxy-α-D-glucopyranoside, equatorial C2-NH₂) follows a different deamination trajectory with a distinct product profile [1].

Deamination product ratio
Reported
≈ 2 : 1
Supports reproducible access to 3-ulose and 2-O-methyl sugar derivatives via stereoelectronically specific pathway.
Gluco isomer gives different product profile (alternative rearrangement).
Deamination Nitrous acid Regiochemical rearrangement Mechanistic probe

Ammonium Ion pKa Inversion

¹H NMR-derived pKa(D) values for the α- and β-ammonium ions of mannosamine are 7.78 and 8.50, respectively [1]. This represents an inversion of the α/β basicity order relative to glucosamine (α 8.12, β 7.87) and a distinct pattern from galactosamine (α 8.49, β 8.02) [1]. The mannosamine α-ammonium ion is approximately 0.34 pK units more acidic than glucosamine α-ammonium, while the β-ammonium is approximately 0.63 pK units more basic than glucosamine β-ammonium [1]. Although measured on the free amino sugars, the pKa of the ammonium group is expected to be closely similar for the corresponding methyl glycosides because the anomeric O-methyl substitution minimally perturbs the C2-NH₃⁺ microenvironment.

Ammonium pKa inversion
Class-level
Mannosamine: α 7.78, β 8.50 Glucosamine: α 8.12, β 7.87
Distinct pKa profile supports pH-dependent reactivity control and cation-exchange retention differentiation.
Measured on free amino sugars; expected similar for methyl glycoside.
pKa Ammonium ion basicity NMR titration Amino sugar ionization

Protection-Free Glycosylamine Condensation

In the synthesis of S/N acetal heteroatom analogues of Man-α-(1→2)-Man disaccharides, methyl 2-amino-2-deoxy-α-D-mannopyranoside undergoes acid-catalyzed condensation with 5-thio-D-mannose to form methyl 2-amino-2-deoxy-2-N-(5-thio-α/β-D-mannopyranosyl)-α-D-mannopyranoside (product 2) without requiring hydroxyl group protection [1]. The regioisomeric methyl 3-amino-3-deoxy-α-D-mannopyranoside was used in parallel to generate the corresponding 1,3-N-linked analogue (product 3), demonstrating that the C2 vs. C3 amino position determines the regiochemical connectivity of the resulting disaccharide mimetic [1]. Mercuric chloride proved superior to acetic acid as the catalyst for this condensation [1].

Protection-free condensation
Head-to-head
C2-NH₂ substrate with 5-thio-D-mannose yields 1,2-N-linked disaccharide mimetic without hydroxyl protection.
Enables direct construction of Man-α-(1→2)-Man mimetics; C3 isomer gives different regiochemical linkage.
HgCl₂ preferred catalyst over AcOH; J Org Chem 1998.
Glycosylamine N-Linked disaccharide Mannosidase inhibitor Protection-group-free synthesis

Commercial Purity Standard

Commercially available methyl 2-amino-2-deoxy-α-D-mannopyranoside is supplied with a minimum purity specification of 95% (HPLC) . This purity threshold is sufficient for direct use as a synthetic building block in glycosylation and glycosylamine condensation reactions without additional purification steps, reducing procurement-to-experiment time. While this purity level is standard among specialty carbohydrate building blocks, it represents a procurement-relevant differentiator when compared to custom-synthesized or research-grade preparations of the less common 3-amino regioisomer or the free mannosamine, which may require in-house purification.

Commercial purity
Data to verify
≥95% (HPLC)
Specification review may reduce in-house purification steps for procurement decisions.
Vendor-reported; 3-amino regioisomer often requires preparative chromatography.
Purity specification Quality control Procurement Building block

Application Scenarios for Methyl 2-Amino-2-deoxy-α-D-mannopyranoside


1,2-N-Linked Mannose Disaccharide Mimetics

The compound's C2 axial amino group enables direct, protection-group-free condensation with 5-thio-D-mannose to generate Man-α-(1→2)-Man N-linked disaccharide analogues targeting processing mannosidase class I and II enzymes [1]. This application exploits the regiochemical specificity of the C2-NH₂ position, which cannot be substituted by the 3-amino regioisomer.

Copper(II) Chelating Glycoconjugates

The manno configuration provides the highest Cu(II) complex stability among the common 2-amino-2-deoxy hexopyranoside isomers, with the C2-NH₂/HO-3 cooperative chelation geometry being uniquely effective [2]. Procurement of the manno isomer is essential for applications where metal-binding affinity directly governs functional performance.

3-Ulose Sugar Derivatives via Deamination

The reproducible ca. 2:1 product ratio of methyl 2-deoxy-α-D-erythro-hexopyranosid-3-ulose to 2-O-methyl-D-glucose upon deamination [3] makes this compound the preferred starting material for preparative routes to these specific deoxy/ulose sugar derivatives, which are inaccessible via deamination of the gluco isomer.

pH-Dependent Chromatographic Resolution

The distinct pKa profile of the manno α-ammonium ion (pKa 7.78) relative to gluco (8.12) and galacto (8.49) isomers [4] supports its use as a retention-time calibrant in cation-exchange chromatographic separation of amino sugar anomers, and as an analytical reference standard for mannosamine-containing glycoconjugate characterization.

Application
Selection Property
Validation Focus
1,2-N-Linked disaccharide mimetics
C2-NH₂ regiochemical specificity
N-linked architecture confirmation and mannosidase processing pathway study context
Copper(II) chelating glycoconjugates
C2-NH₂/HO-3 cooperative chelation geometry
Metal-binding affinity assessment and complex stability validation
3-Ulose / 2-O-methyl sugar derivatives
Stereoelectronically controlled deamination pathway
Product ratio reproducibility and identity confirmation
pH-Dependent chromatographic resolution
Ammonium pKa profile differentiation (manno-specific α/β inversion)
Retention-time calibration for amino sugar anomer separation
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